

Transthyretin-IN-3: A Technical Guide to a Novel TTR Stabilizer

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Compound of Interest

Compound Name: *Transthyretin-IN-3*

Cat. No.: *B15618090*

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Introduction

Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein. The dissociation of the native TTR tetramer into amyloidogenic monomers is the rate-limiting step in this pathological cascade. A promising therapeutic strategy involves the use of small molecule kinetic stabilizers that bind to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation. This technical guide provides an in-depth overview of **Transthyretin-IN-3**, a novel benzofuran analogue developed as a potent TTR stabilizer.

Transthyretin-IN-3 (also referred to as compound 6) is a designed benzofuran analogue that selectively binds to plasma TTR.^{[1][2]} By occupying the thyroxine-binding sites, **Transthyretin-IN-3** effectively inhibits the dissociation of the TTR tetramer into unstable monomers, thereby preventing the formation of amyloid aggregates.^{[1][2]} This document details the quantitative data associated with its efficacy, the experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Quantitative Data

The following tables summarize the key quantitative parameters that define the efficacy and pharmacokinetic profile of **Transthyretin-IN-3**.

Parameter	Value	Assay	Reference
IC50	5.0 ± 0.2 µM	Amyloid Aggregation Inhibition	[1][2]

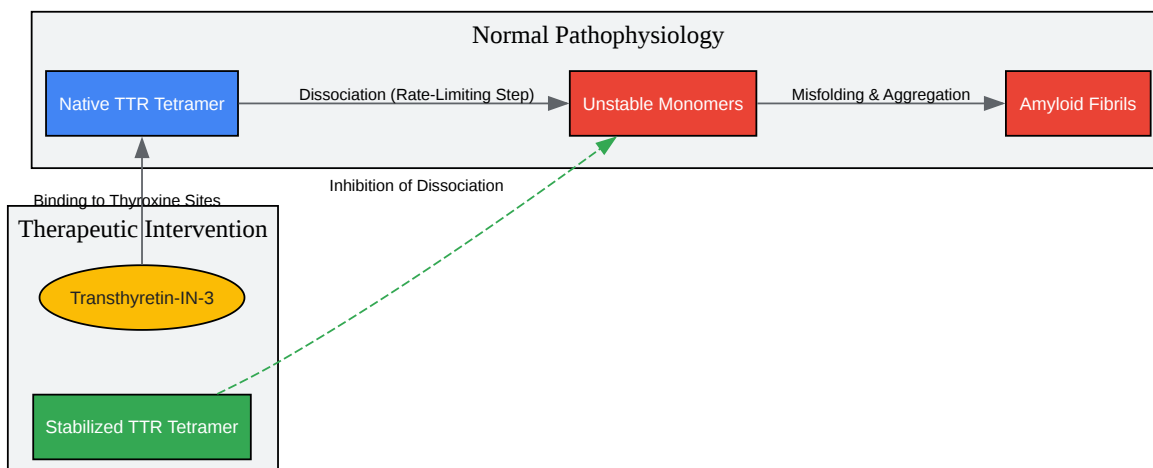
Table 1: In Vitro Efficacy of **Transthyretin-IN-3**

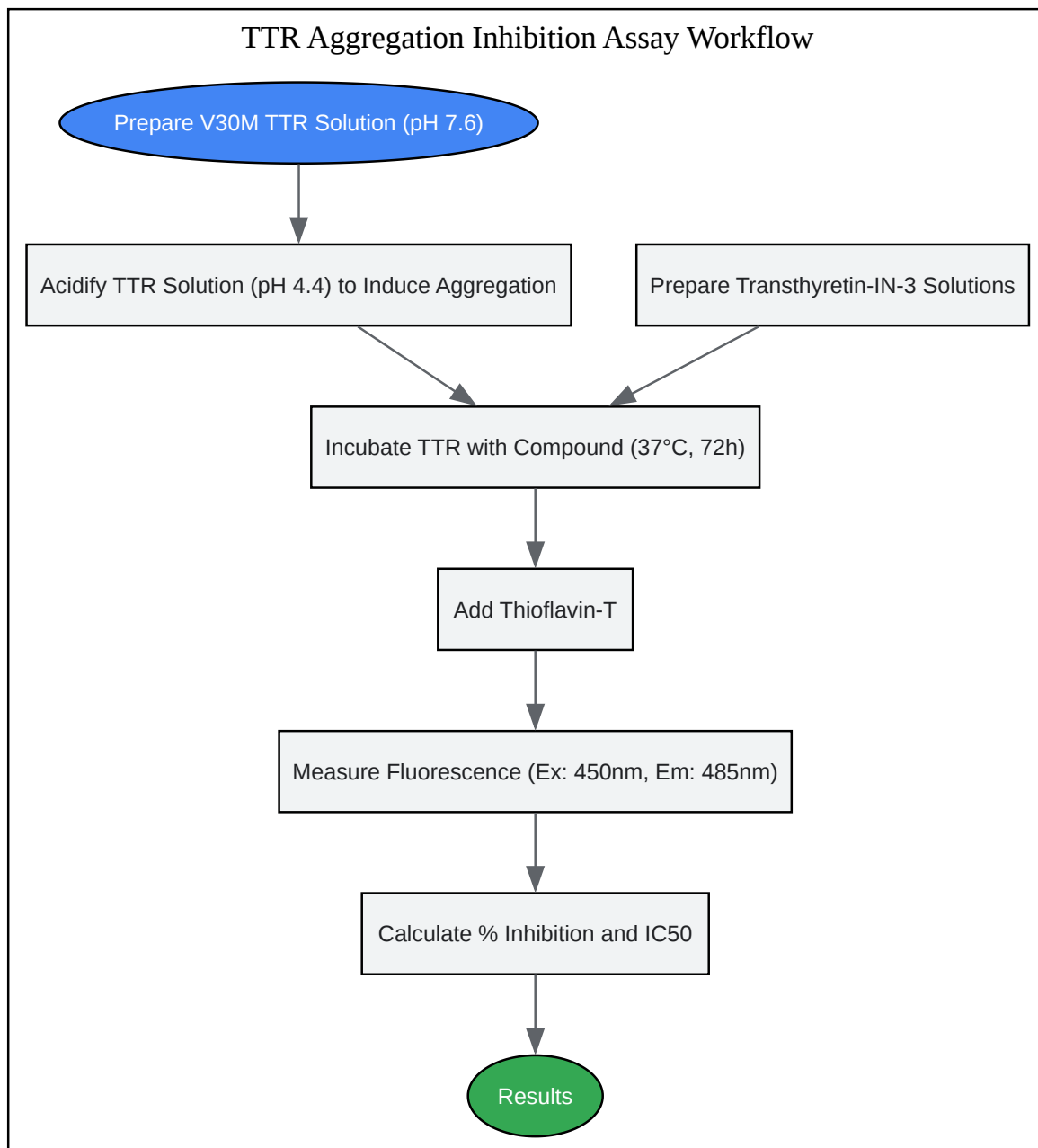
Parameter	Route	Dose (mg/kg)	Cmax (ng/mL)	AUC0-8h (ng·h/mL)	Oral Bioavailability (%)	Species	Reference
Pharmacokinetics	IV	0.1	1718	3726	-	SD Rats	[2]
PO	0.1	395	2524	67.7	SD Rats	[2]	

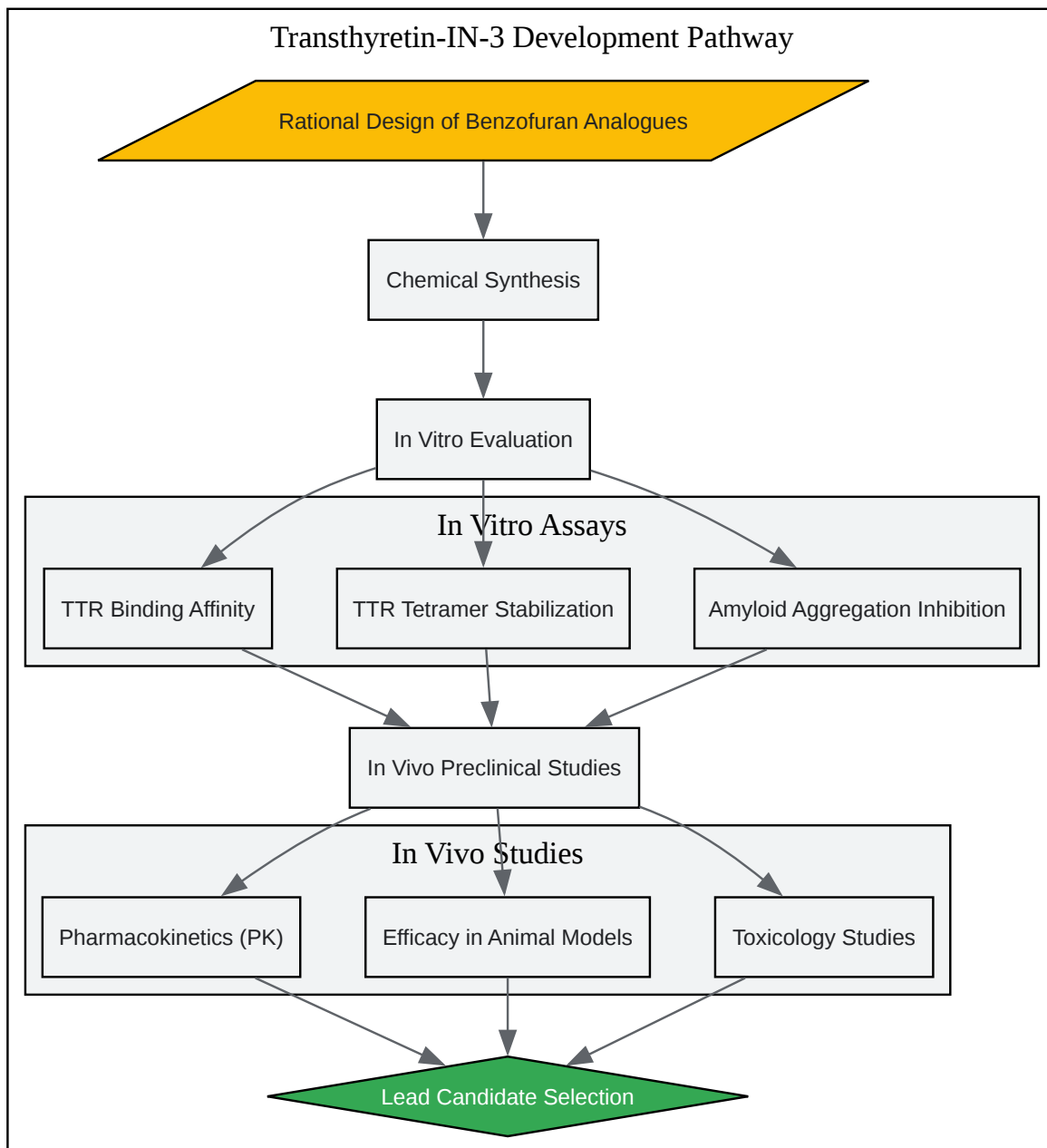
Table 2: Pharmacokinetic Profile of **Transthyretin-IN-3**

Mechanism of Action

Transthyretin-IN-3 acts as a kinetic stabilizer of the TTR tetramer. The underlying principle of this stabilization is the binding of the small molecule to the two thyroxine (T4) binding sites located at the dimer-dimer interface of the TTR tetramer. This binding event increases the energetic barrier for tetramer dissociation, the critical initial step in the amyloidogenic cascade. By preventing the formation of unstable monomers, **Transthyretin-IN-3** effectively halts the subsequent misfolding and aggregation into amyloid fibrils. The presence of chlorine substituents on the benzofuran structure of **Transthyretin-IN-3** is crucial for its specific and potent binding to the thyroxine-binding site.[1]







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References

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